Phosphazene base P1-t-Oct

Catalog No.
S1500167
CAS No.
161118-69-0
M.F
C14H35N4P
M. Wt
290.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphazene base P1-t-Oct

CAS Number

161118-69-0

Product Name

Phosphazene base P1-t-Oct

IUPAC Name

N-[bis(dimethylamino)-(2,4,4-trimethylpentan-2-ylimino)-λ5-phosphanyl]-N-methylmethanamine

Molecular Formula

C14H35N4P

Molecular Weight

290.43 g/mol

InChI

InChI=1S/C14H35N4P/c1-13(2,3)12-14(4,5)15-19(16(6)7,17(8)9)18(10)11/h12H2,1-11H3

InChI Key

DSCJCKAURXOQPX-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C

Canonical SMILES

CC(C)(C)CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C

The exact mass of the compound Phosphazene base P1-t-Oct is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phosphazene base P1-t-Oct (CAS 161118-69-0) is a monomeric, highly sterically hindered Schwesinger superbase characterized by its extreme Brønsted basicity and strictly non-nucleophilic nature. As an uncharged, metal-free liquid reagent, it exhibits exceptional solubility in non-polar and aprotic solvents, distinguishing it from traditional ionic bases. In industrial and advanced laboratory procurement, P1-t-Oct is prioritized as a high-performance organocatalyst for metal-free anionic polymerizations, a lipophilic buffer for solid-state sensor membranes, and a specialized deprotonating agent for sterically demanding organic syntheses where metal contamination or nucleophilic side reactions must be entirely avoided.

Substituting P1-t-Oct with conventional inorganic bases (e.g., KHMDS, LDA) introduces metal cations that compromise the purity of electronic materials and biomedical polymers, while also exhibiting poor solubility in highly apolar matrices. Weaker organic superbases, such as DBU or TMG, lack the thermodynamic driving force required to efficiently capture inert molecules like CO2 or deprotonate weak pronucleophiles, leading to sluggish kinetics and incomplete conversions. Furthermore, substituting with less sterically hindered phosphazenes (e.g., P1-Me or P1-Et) risks nucleophilic attack on sensitive functional groups or polymer chain ends, causing unwanted chain transfer and termination. The specific tert-octyl group in P1-t-Oct provides the required balance of extreme basicity and steric shielding, making it a strict requirement for precision metal-free catalysis .

Superior Catalytic Activity in Metal-Free Ring-Opening Polymerization

In the ring-opening polymerization (ROP) of trimethylene carbonate (TMC), organic phosphazene catalysts are evaluated against traditional organometallic initiators. P1-t-Oct demonstrates robust catalytic activity, driving successive monomer conversion even at ultra-low catalyst loadings of less than 100 ppm. In direct contrast, the industry-standard organometallic catalyst, stannous octanoate, is completely inefficient at these low concentrations. This extreme catalytic efficiency allows for the production of high-purity, metal-free polycarbonates suitable for biomedical applications[1].

Evidence DimensionMinimum effective catalyst concentration for TMC polymerization
Target Compound DataMaintains significant catalytic activity at <100 ppm
Comparator Or BaselineStannous octanoate (inefficient/inactive at <100 ppm)
Quantified DifferenceEnables polymerization at ultra-low concentrations where the standard baseline fails entirely
ConditionsBulk or solution ROP of trimethylene carbonate

Buyers synthesizing biomedical-grade polymers must select P1-t-Oct to eliminate heavy metal toxicity (tin) while simultaneously reducing overall catalyst loading.

Ultra-Low Activation Barrier for CO2 Capture in Continuous-Flow Processes

The synthesis of bio-based glycerol carbonate via CO2 capture requires a catalyst capable of rapidly activating the hydroxyl group of glycidol. Kinetic and thermodynamic profiling reveals that P1-t-Oct achieves an exceptionally low activation barrier (ΔG‡) of just 0.1 kcal/mol for CO2 capture, driven by its high Brønsted basicity. A widely used organic base comparator, tetramethylguanidine (TMG), exhibits a significantly higher activation barrier of 11 kcal/mol. This massive reduction in activation energy translates to near-instantaneous CO2 capture, making P1-t-Oct highly effective for high-throughput continuous-flow reactors [1].

Evidence DimensionActivation barrier (ΔG‡) for CO2 capture
Target Compound Data0.1 kcal/mol
Comparator Or BaselineTetramethylguanidine (TMG) (11 kcal/mol)
Quantified Difference110-fold reduction in activation energy barrier
ConditionsContinuous-flow synthesis of glycerol carbonate from glycidol and CO2

Process chemists designing intensified flow systems should procure P1-t-Oct to eliminate kinetic bottlenecks in CO2 fixation, maximizing throughput and yield.

Elimination of pH Cross-Sensitivity in Hydrophobic Optical Sensors

Solid-state optical pCO2 sensors rely on ion-pair formation within hydrophobic polymer matrices (e.g., silicone rubbers). Traditional systems utilize quaternary ammonium ions like tetraoctylammonium hydroxide (TOA+OH−), which introduce inorganic ions that can cause cross-sensitivity to aqueous pH. Replacing the ionic base with the neutral phosphazene base P1-t-Oct allows the formation of a completely metal- and inorganic-ion-free buffer system. This substitution yields a sensor material that is highly soluble in apolar silicones and exhibits zero cross-sensitivity to pH within the 5–9 range, eliminating the need for complex proton-impermeable coatings [1].

Evidence DimensionpH cross-sensitivity and coating requirements
Target Compound DataZero pH cross-sensitivity (pH 5-9) without protective coatings
Comparator Or BaselineTOA+OH− (requires proton-impermeable coatings to prevent pH interference)
Quantified DifferenceComplete elimination of pH interference and removal of 1 manufacturing step (coating)
ConditionsSolid-state silicone rubber pCO2 sensor in aqueous media

Sensor manufacturers should select P1-t-Oct to simplify device fabrication and improve measurement accuracy in complex biological or marine environments.

Enhanced Signal Resolution in Lewis Pair-Based 19F NMR Chiral Discrimination

In the determination of absolute configuration and enantiomeric excess of carboxylic acids via Lewis pair-enabled 19F NMR spectroscopy, the choice of base is critical for deprotonating the analyte without interfering with the chiral probe. P1-t-Oct was specifically selected over other organic superbases because it produces significantly sharper 19F NMR signals and undergoes clean proton transfer without forming competing nucleophilic adducts. The addition of exactly 1.0 equivalent of P1-t-Oct to the Lewis pair system yields two distinct, highly resolved singlet 19F resonances, allowing for high-fidelity quantification of enantiomers that is unachievable with standard amine bases [1].

Evidence Dimension19F NMR signal sharpness and resolution fidelity
Target Compound DataYields sharp, baseline-resolved singlet resonances for R and S enantiomers
Comparator Or BaselineStandard amine bases (broadened signals, incomplete deprotonation, or nucleophilic interference)
Quantified DifferenceEnables unambiguous, high-fidelity enantiodifferentiation with exactly 1.0 equivalent loading
ConditionsCDCl3 solvent, Lewis pair complexation with chiral carboxylic acids

Analytical chemists should procure P1-t-Oct to ensure maximum resolution and reproducibility in advanced NMR-based chiral assays.

Metal-Free Synthesis of Biomedical Polycarbonates

Directly leveraging its ability to catalyze ring-opening polymerizations at sub-100 ppm concentrations, P1-t-Oct is a rigorous procurement choice for synthesizing aliphatic polycarbonates (e.g., PTMC) and polyethers. It completely replaces toxic tin-based catalysts, making it essential for producing medical-grade, biodegradable polymers used in drug delivery and tissue engineering[1].

Continuous-Flow CO2 Fixation and Upcycling

Based on its ultra-low 0.1 kcal/mol activation barrier for CO2 capture, P1-t-Oct is highly effective for intensified continuous-flow reactors. It serves as an efficient homogeneous organocatalyst for converting captured CO2 and epoxides into high-value cyclic carbonates, maximizing space-time yields in green chemistry workflows [2].

Fabrication of Solid-State Marine and Biological Gas Sensors

Because P1-t-Oct acts as a neutral, highly lipophilic buffer that eliminates pH cross-sensitivity, it is a highly effective procurement choice for manufacturing solid-state optical pCO2 sensors. It allows the active ion-pair dyes to be embedded directly into apolar silicone rubbers without requiring complex proton-impermeable protective coatings [3].

High-Fidelity Chiral Analysis via NMR Spectroscopy

Utilizing its extreme basicity and non-nucleophilic steric profile, P1-t-Oct is highly suited as the deprotonating reagent in Lewis pair-based 19F NMR enantioresolution. It ensures sharp signal resolution and quantitative proton transfer, making it an indispensable reagent for analytical laboratories determining the enantiomeric excess of complex pharmaceutical intermediates [4].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Phosphazene base P1-t-Oct

Dates

Last modified: 08-15-2023

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